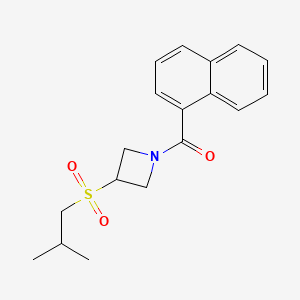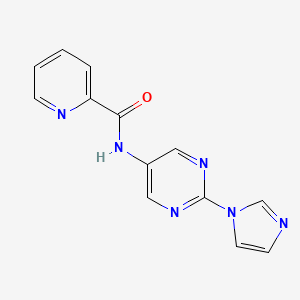
N1-(4-fluorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-fluorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide, also known as FMT, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FMT is a small molecule that belongs to the class of oxalamides and has been shown to exhibit promising results in various preclinical studies.
Wissenschaftliche Forschungsanwendungen
Novel Pharmacological Treatments
N1-(4-fluorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is part of a class of compounds investigated for their potential in treating various medical conditions. One study highlighted the role of Orexin-1 Receptor (OX1R) mechanisms on compulsive food consumption, suggesting that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Photochemical Properties for Medical Applications
Research on zinc phthalocyanine derivatives has shown significant photochemical properties, such as high singlet oxygen quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (PDT). These findings indicate the potential for using such compounds in treating cancer via PDT (Pişkin et al., 2020).
Enhancement of Medicinal Chemistry
The synthesis and biological activity of various derivatives, including those with a core similar to this compound, have been explored to enhance the field of medicinal chemistry. These studies focus on the development of new compounds with potential therapeutic applications, such as antiviral and anticancer agents (Shortnacy-fowler et al., 1999).
Environmental Applications
Interestingly, research has also ventured into the environmental applications of similar compounds, exploring their use in selective separation of aqueous sulfate anions. This highlights the versatility of such chemical structures beyond just medicinal applications, demonstrating potential in environmental science and engineering (Luo et al., 2017).
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[(3-methoxythiolan-3-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3S/c1-21-15(6-7-22-10-15)9-18-14(20)13(19)17-8-11-2-4-12(16)5-3-11/h2-5H,6-10H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIUMHMAMNPDNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine](/img/structure/B2357396.png)






![4-Nitrobenzo[d]oxazol-2(3H)-one](/img/structure/B2357411.png)
![5-Bromo-2-({1-[(2,5-difluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2357412.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2357413.png)
![1H-Imidazo[4,5-C]pyridin-2(3H)-one](/img/structure/B2357414.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2357415.png)
